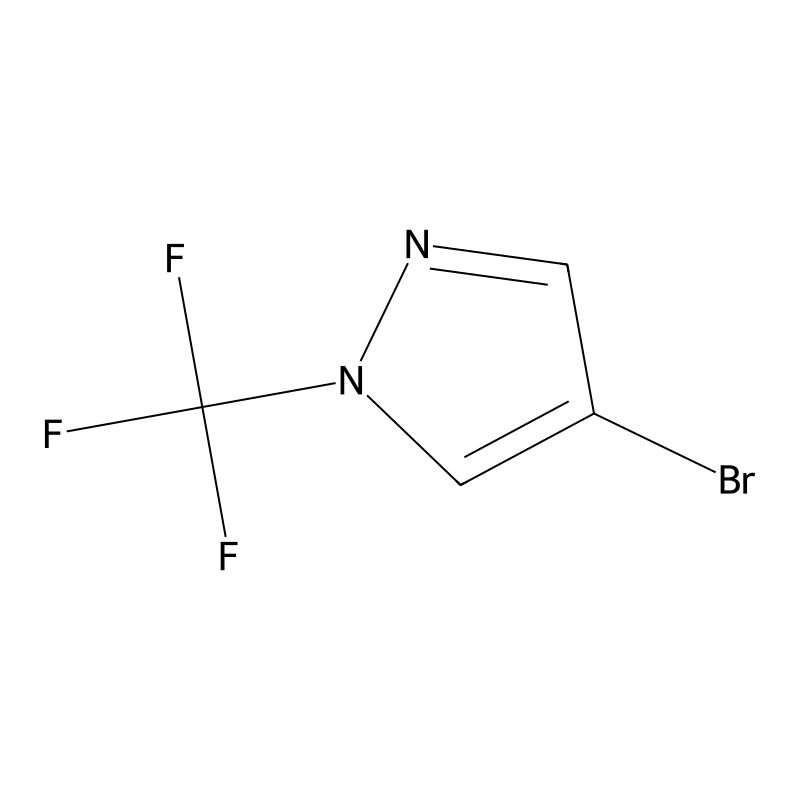4-bromo-1-(trifluoromethyl)-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Specific Scientific Field
Summary of the Application
The compound has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues, which have been investigated for their antifungal properties .
Methods of Application or Experimental Procedures
Summary of Results or Outcomes
The results of the study showed that the synthesized analogues exhibited antifungal properties against Candida albicans, an opportunistic fungal pathogen .
Use in Material Science
Use in Analytical Chemistry
Use in Optoelectronic Devices
A compound similar to “4-bromo-1-(trifluoromethyl)-1H-pyrazole”, specifically “4-bromo-1,8-naphthalic anhydride”, has been used in the synthesis of self-assembled D–p–A multifunctional systems with tunable stimuli-responsive emission and optical waveguiding behaviour . These materials hold significant promise for practical applications including use in security inks, rewritable materials or modern optics .
4-Bromo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrazole ring. Its molecular formula is and it has a molecular weight of approximately 214.97 g/mol. The compound is notable for its unique electronic properties imparted by the trifluoromethyl group, which enhances its reactivity in various
There is no current information available on the specific mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-pyrazole. However, pyrazoles can exhibit various biological activities depending on the substituent groups. Some pyrazoles have been shown to act as enzyme inhibitors or interact with specific receptors in the body [].
- Copper-Catalyzed Reactions: It is frequently used in copper-catalyzed cycloaddition reactions, such as the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various derivatives, leading to the synthesis of diverse pyrazole derivatives.
- Sonogashira Cross-Coupling: This compound can undergo Sonogashira cross-coupling reactions, although the presence of the trifluoromethyl group can complicate these processes due to its electron-withdrawing nature .
- Suzuki-Miyaura Coupling: It serves as a precursor in Suzuki-Miyaura coupling reactions, facilitating the formation of aryl-substituted pyrazoles when reacted with arylboronic acids .
Research indicates that derivatives of 4-bromo-1-(trifluoromethyl)-1H-pyrazole exhibit promising biological activities. These include:
- Antibacterial and Antifungal Properties: Various synthesized derivatives have been evaluated for their antibacterial and antifungal activities, suggesting potential applications in medicinal chemistry.
- Tautomerism Studies: The compound has been studied for its tautomeric forms using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography, which can influence its biological interactions.
The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole typically involves several key steps:
- Cyclo-condensation Reaction: This initial step involves reacting 1,1,1-trifluoro-4-methoxy-alken-2-ones with phenylhydrazine to form the corresponding pyrazole intermediates.
- Bromination: The pyrazole intermediates are then subjected to bromination using N-bromosuccinimide (NBS) to yield 4-bromo-substituted products .
- Further Functionalization: The brominated pyrazoles can undergo further transformations such as cross-coupling or cycloaddition reactions to generate more complex structures.
4-Bromo-1-(trifluoromethyl)-1H-pyrazole finds applications in various fields:
- Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Material Science: The compound's unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
Studies on the interactions of 4-bromo-1-(trifluoromethyl)-1H-pyrazole with biological targets have revealed insights into its mechanism of action. For instance, research on its tautomerism has shown how environmental factors affect its stability and reactivity, which is crucial for understanding its biological behavior .
Several compounds share structural similarities with 4-bromo-1-(trifluoromethyl)-1H-pyrazole. Here’s a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 0.90 | Different position of trifluoromethyl group |
| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 0.85 | Methyl substitution affecting reactivity |
| 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | 0.85 | Bulky isobutyl group influencing steric effects |
| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | 0.79 | Cyclopentyl ring introduces ring strain |
| 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 0.97 | Difluoromethyl group alters electronic properties |
The distinct placement of the trifluoromethyl group and the presence of bromine contribute to the unique reactivity and properties of 4-bromo-1-(trifluoromethyl)-1H-pyrazole compared to these similar compounds .
4-Bromo-1-(trifluoromethyl)-1H-pyrazole (CAS: 1046831-97-3) is a halogenated heterocyclic compound with the molecular formula C₄H₂BrF₃N₂ and a molecular weight of 214.97 g/mol. Its structure consists of a pyrazole ring substituted at the 1-position with a trifluoromethyl (-CF₃) group and at the 4-position with a bromine atom. The planar aromatic ring system and electron-withdrawing substituents confer unique electronic properties, influencing its reactivity and stability.
Historical Context and Significance
First synthesized in the early 2010s, this compound gained prominence as a versatile intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom serves as a reactive site for cross-coupling reactions. Its development aligns with broader trends in fluorinated pyrazole chemistry, which has been critical for designing bioactive molecules.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








